17β-二氢雌马酚-2,4,16,16-D4

描述

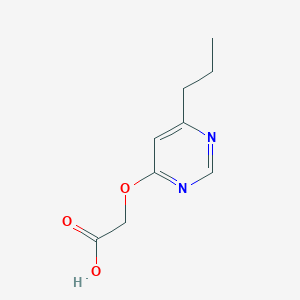

17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .

Molecular Structure Analysis

The molecular formula of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .科学研究应用

与雌激素受体的相互作用

17β-二氢雌马酚与雌激素受体 ERα 和 ERβ 的相互作用各不相同。它是几种在转染有这些受体的细胞中表现出功能活性的雌激素之一,突出了它在以 ERβ 为主的特定组织靶向激素替代疗法中的潜在作用 (Bhavnani, Tam, & Lu, 2008)。

炎症反应调节

17β-二氢雌马酚表现出抵消白细胞介素-1α 诱导的人内皮细胞中炎症介质表达的能力,表明其在炎症管理中的潜力。它抑制 IL-1α 诱导的 IL-6、IL-8 和 MCP-1 的产生,揭示了其抗炎特性 (Demyanets et al., 2006)。

晶体结构分析

与 17β-二氢雌马酚密切相关的 17α-二氢雌马酚的晶体结构已使用同步加速器 X 射线粉末衍射数据进行分析。这项研究有助于理解类似化合物的分子结构 (Kaduk, Gindhart, & Blanton, 2017)。

激素替代疗法成分

17β-二氢雌马酚是激素替代疗法中使用的共轭马雌激素的成分。对其与 17β-雌二醇的结构差异的研究揭示了独特的生物活性和与雌激素受体的相互作用,这对于 HRT 制剂很重要 (Hsieh et al., 2008)。

神经保护作用

研究表明,17β-二氢雌马酚和相关的马雌激素对氧化低密度脂蛋白诱导的神经元细胞死亡表现出神经保护作用。这一发现表明在神经退行性疾病的预防或治疗中具有潜在应用 (Berco & Bhavnani, 2001)。

作用机制

Target of Action

The primary target of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of many biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

17beta-DIHYDROEQUILIN-2,4,16,16-D4 acts as an agonist of the estrogen receptors . It binds to these receptors and activates them, leading to a series of cellular responses. In terms of relative binding affinity for the ERs, 17beta-DIHYDROEQUILIN-2,4,16,16-D4 has about 113% and 108% of that of estradiol for the ERα and ERβ, respectively .

Biochemical Pathways

Upon activation by 17beta-DIHYDROEQUILIN-2,4,16,16-D4, the estrogen receptors modulate the transcription of target genes, which can lead to various downstream effects. These effects depend on the specific target tissues and cells. For example, in the uterus and vagina, 17beta-DIHYDROEQUILIN-2,4,16,16-D4 shows high estrogenic activity .

Pharmacokinetics

The pharmacokinetic properties of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 are important for understanding its bioavailability. It has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (SHBG), relative to 50% for estradiol . The metabolic clearance rate of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .

Result of Action

The molecular and cellular effects of 17beta-DIHYDROEQUILIN-2,4,16,16-D4’s action are diverse and depend on the specific target tissues. For instance, it has about 83% of the relative potency of conjugated estrogens in the vagina and 200% of the relative potency in the uterus . This indicates that it can have significant effects on these tissues.

生化分析

Biochemical Properties

17beta-DIHYDROEQUILIN-2,4,16,16-D4 plays a significant role in biochemical reactions due to its estrogenic activity. It interacts with estrogen receptors (ERs), specifically ERα and ERβ, with high binding affinity. These interactions lead to the activation of estrogen-responsive genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG), albeit with lower affinity compared to estradiol .

Cellular Effects

17beta-DIHYDROEQUILIN-2,4,16,16-D4 exerts profound effects on various cell types and cellular processes. It influences cell signaling pathways by binding to estrogen receptors, leading to the modulation of gene expression. This compound affects cellular metabolism, promoting the proliferation of certain cell types, such as those in the reproductive system. Additionally, it has been observed to impact cell signaling pathways involved in growth and differentiation .

Molecular Mechanism

The molecular mechanism of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 involves its binding to estrogen receptors, which triggers a cascade of downstream signaling events. This binding leads to the activation or repression of target genes, depending on the cellular context. The compound can also modulate the activity of enzymes involved in estrogen metabolism, further influencing its biological effects. Changes in gene expression mediated by 17beta-DIHYDROEQUILIN-2,4,16,16-D4 contribute to its role in regulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 17beta-DIHYDROEQUILIN-2,4,16,16-D4 maintains its activity over extended periods, although its potency may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects on reproductive tissues and bone density. Higher doses can lead to adverse effects, including toxicity and disruption of normal hormonal balance. Threshold effects have been observed, where specific dosages elicit maximal biological responses, beyond which further increases in dosage do not enhance the effects .

Metabolic Pathways

17beta-DIHYDROEQUILIN-2,4,16,16-D4 is involved in several metabolic pathways, primarily those related to estrogen metabolism. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the biosynthesis and conversion of estrogens. These interactions influence the metabolic flux and levels of various estrogenic metabolites, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to sex hormone-binding globulin, which facilitates its transport in the bloodstream. Within cells, it can localize to the nucleus, where it exerts its effects on gene expression. The distribution of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is influenced by its affinity for various cellular compartments .

Subcellular Localization

17beta-DIHYDROEQUILIN-2,4,16,16-D4 exhibits specific subcellular localization patterns that are crucial for its activity. It is primarily localized in the nucleus, where it interacts with estrogen receptors to regulate gene expression. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments. These localization patterns are essential for the compound’s function in modulating cellular processes .

属性

IUPAC Name |

(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-GLZVTCTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)

![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)